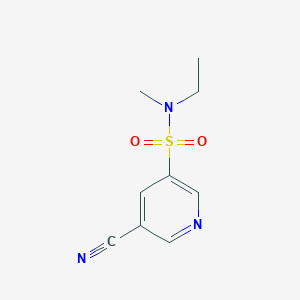

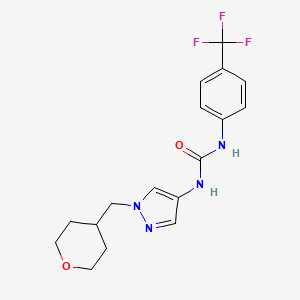

![molecular formula C17H22N4O3S B3007152 N1-(4-甲基苯并[d]噻唑-2-基)-N2-(3-吗啉丙基)草酰胺 CAS No. 899974-47-1](/img/structure/B3007152.png)

N1-(4-甲基苯并[d]噻唑-2-基)-N2-(3-吗啉丙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of the compound . For instance, the synthesis of related morpholine derivatives and their use in various applications such as vulcanization accelerators and inhibitors of phosphoinositide 3-kinase is discussed .

Synthesis Analysis

The synthesis of related compounds involves the preparation of morpholine derivatives. For example, the preparation of N-morpholino-2-benzothiazolesulphenamide, a vulcanization accelerator, is mentioned, and it is noted that the reaction mixture can contain various side-reaction products . Another study describes the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound . These methods could potentially be adapted for the synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide, although the specific details would differ.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as IR spectrum, 1H NMR, and X-ray crystal structure analyses . These techniques help determine the composition and molecular structure, as well as the crystal packing which exhibits various intermolecular interactions . Such analyses are crucial for understanding the molecular structure of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide. However, they do mention the presence of side-reaction products in the synthesis of related compounds, which indicates that the reaction conditions need to be carefully controlled to minimize unwanted by-products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide are not directly discussed, the properties of similar compounds can provide some context. For example, isotachophoretic analysis has been used to analyze the anionic and cationic products from the manufacture of a related compound, which can shed light on the ionic nature and possible interactions of the compound . The crystal packing interactions observed in the morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound suggest that similar interactions might be expected for N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide .

科学研究应用

抗增殖和抗菌特性

一项关于 1,3,4-噻二唑衍生物的研究(其核心在结构复杂性上与 N1-(4-甲基苯并[d]噻唑-2-基)-N2-(3-吗啉丙基)草酰胺相似),强调了它们在药理学应用中的潜力。这些衍生物表现出显着的 DNA 保护能力和对某些菌株的强抗菌活性,表明它们在开发针对癌症和细菌感染的新疗法方面很有用 (Gür 等,2020)。

合成和生物活性

关于合成与 N1-(4-甲基苯并[d]噻唑-2-基)-N2-(3-吗啉丙基)草酰胺在结构框架上具有相似复杂性的利奈唑胺类分子的研究表明具有良好的抗结核活性。这些发现表明此类化合物在抗菌和可能的抗结核药物开发中的潜力 (Başoğlu 等,2012)。

抗氧化和 α-葡萄糖苷酶抑制活性

另一项研究探讨了含有三唑、噻二唑、恶二唑和吗啉环的苯并咪唑衍生物的抗氧化和 α-葡萄糖苷酶抑制活性,突出了它们在管理糖尿病和氧化应激相关疾病中的潜力 (Menteşe 等,2015)。

抗癌和抗菌筛选

1,2,5-噻二唑衍生物的合成和评估,用于抗菌抑制和 DNA 裂解潜力,进一步强调了具有与 N1-(4-甲基苯并[d]噻唑-2-基)-N2-(3-吗啉丙基)草酰胺相似的结构特征的化合物的多功能性。药用化学,提供了它们对细菌作用机制的见解以及在癌症研究中的潜力 (Mali 等,2019)。

作用机制

Target of Action

The primary targets of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide are currently unknown. The compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities . Thiazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structural features .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or modulating ion channel function . The specific interactions depend on the structural features of the thiazole molecule and the nature of its target .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and neurotransmission . The specific pathways affected by this compound would depend on its targets and mode of action .

Pharmacokinetics

Thiazole derivatives generally exhibit good absorption, distribution, metabolism, and excretion (ADME) properties . They are often metabolized by the liver and excreted in the urine . The bioavailability of this compound would depend on factors such as its solubility, stability, and permeability .

Result of Action

Thiazole derivatives can exert a variety of effects at the molecular and cellular level, such as modulating gene expression, altering cell signaling pathways, and inducing or inhibiting cell death . The specific effects of this compound would depend on its targets and mode of action .

Action Environment

The action, efficacy, and stability of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . For example, the solubility and stability of thiazole derivatives can be affected by the pH of the environment .

未来方向

属性

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12-4-2-5-13-14(12)19-17(25-13)20-16(23)15(22)18-6-3-7-21-8-10-24-11-9-21/h2,4-5H,3,6-11H2,1H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJFMAKUMRHKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

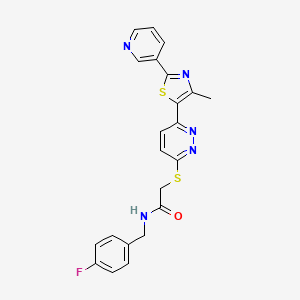

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

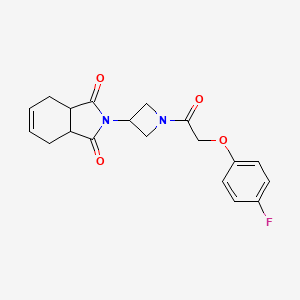

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)